molecular formula C₁₄H₁₂O₃ B1145360 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 27421-18-7

7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B1145360
CAS No.: 27421-18-7
M. Wt: 228.24
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The addition of the 1,1-dimethylpropargyloxy group to the coumarin structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the alkylation of 7-hydroxycoumarin with 1,1-dimethylpropargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction conditions include heating the mixture to around 50°C to facilitate the alkylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The propargyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-(1,1-dimethylpropargyloxy)-2H-chromen-2-one, while reduction can produce 7-(1,1-dimethylpropyl)coumarin.

Scientific Research Applications

7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its fluorescence properties also make it useful for tracking and imaging cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

27421-18-7

Molecular Formula

C₁₄H₁₂O₃

Molecular Weight

228.24

Synonyms

7-[(1,1-Dimethyl-2-propynyl)oxy]-2H-1-benzopyran-2-one;  7-[(1,1-Dimethyl-2-propynyl)oxy]-coumarin

Origin of Product

United States

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